Complex Formation with Quercetin: [4-(Cyclopentyloxy)phenyl]boronic acid forms a complex with quercetin, a flavonoid, potentially through esterification. This complexation has been investigated for its potential in treating diabetic foot ulcers and neuropathic pain. [, ]
Polymerization: [4-(Cyclopentyloxy)phenyl]boronic acid serves as a monomer for synthesizing glucose-responsive polymers. It potentially reacts with other monomers like methyl acrylamide, methyl acrylic acid, and 1-vinyl-2-pyrrolidone through free radical polymerization. Crosslinking agents like ethylene glycol dimethacrylate and 1,6-hexanediol diacrylate are likely employed in the process. []
Diabetic Foot Ulcer Treatment: The complex of [4-(Cyclopentyloxy)phenyl]boronic acid and quercetin exhibits promising wound-healing properties in diabetic rats, showing improved re-epithelialization, fibroblast activity, and angiogenesis. It also demonstrates antibacterial activity against pathogens commonly associated with diabetic foot ulcers. []
Diabetic Neuropathic Pain Management: The same complex, when incorporated into a nanoethosomal keratolytic gel with epalrestat and urea, shows potential for treating diabetic neuropathic pain. It reduces pain scores in diabetic rats and exhibits improved skin permeation due to the keratolytic effect of urea. []
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: